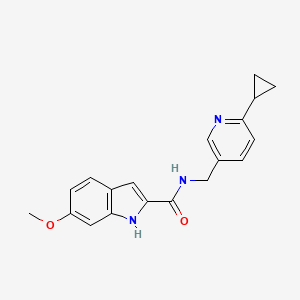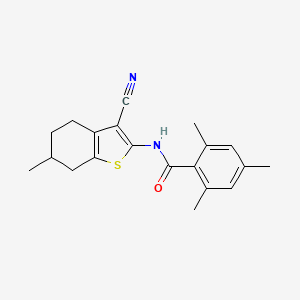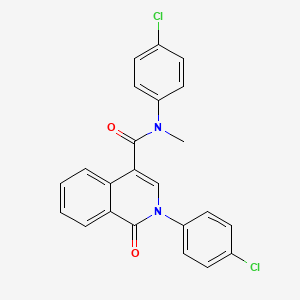![molecular formula C21H24N2O3S B2869316 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide CAS No. 946220-12-8](/img/structure/B2869316.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a class of compounds known for their various biological activities. Sulfonamides are often used in medicinal chemistry and drug design due to their bioactive properties .
Molecular Structure Analysis
The compound contains a cyclopropanecarbonyl group attached to a 3,4-dihydro-2H-quinolin-7-yl moiety, which in turn is linked to a 3,4-dimethylbenzenesulfonamide group . This complex structure likely contributes to its physical and chemical properties.Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo reactions typical for this class of compounds, such as hydrolysis or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its molecular weight, the presence of polar and nonpolar regions, and the types of functional groups it contains would all influence its properties .Applications De Recherche Scientifique
Anticancer and Radioprotective Agents
Research indicates the synthesis of novel quinoline derivatives, including those involving benzenesulfonamide groups, which have shown promising results as potential anticancer and radioprotective agents. These compounds were synthesized and evaluated for their in vitro anticancer activity, with some displaying interesting cytotoxic activities compared to established drugs like doxorubicin. Additionally, certain derivatives exhibited radioprotective activity in vivo against γ-irradiation in mice, highlighting their potential dual utility in both cancer treatment and protection against radiation damage (Ghorab et al., 2008).
Antimicrobial Activity
Synthesis and evaluation of quinoline-containing compounds have also been directed toward their antimicrobial potential. New compounds were synthesized and showed high activity against Gram-positive bacteria. This indicates the broad utility of these compounds in combating microbial infections, alongside their potential in cancer therapy (Biointerface Research in Applied Chemistry, 2019).
Tubulin Polymerization Inhibitors
The design and synthesis of 2-anilino-3-aroylquinolines have led to the discovery of compounds with significant cytotoxic activity against various human cancer cell lines. These compounds act as potent tubulin polymerization inhibitors, demonstrating IC50 values that are competitive with or lower than those of reference compounds. Such inhibitors can arrest the cell cycle at the G2/M phase, leading to apoptosis, showcasing their potential as novel chemotherapeutic agents (Srikanth et al., 2016).
Apoptosis Inducers
N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have been identified as a new series of potent inducers of apoptosis. These compounds show significant activity against cancer cells derived from solid tumors, highlighting their potential as effective treatments in oncology. Their ability to induce apoptosis at low EC50 values positions them as valuable candidates for further development in cancer therapy (Zhang et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14-5-10-19(12-15(14)2)27(25,26)22-18-9-8-16-4-3-11-23(20(16)13-18)21(24)17-6-7-17/h5,8-10,12-13,17,22H,3-4,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIPQSLKNHYEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Cyclohexylmethyl)amino]-1-butanol](/img/structure/B2869235.png)

![Ethyl 2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(p-tolyl)thiophene-3-carboxylate](/img/structure/B2869238.png)
![N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2869239.png)



![Methyl 4-[3-methyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]benzoate](/img/structure/B2869244.png)
![5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid](/img/structure/B2869247.png)

![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide](/img/structure/B2869250.png)


